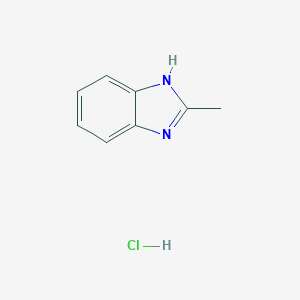

2-Amino-1-thiophen-2-yl-ethanol

Vue d'ensemble

Description

Synthesis Analysis

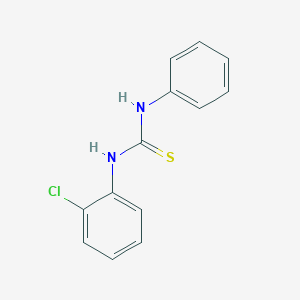

The synthesis of 2-aminothiophene derivatives, which are structurally related to 2-Amino-1-thiophen-2-yl-ethanol, can be achieved through a metal-free process using 2-ynals and thioamides in alcohols. This method involves a cascade reaction including aldol condensation, regioselective intramolecular cyclization, and conjugate addition, leading to the formation of 2,3,5-trisubstituted 2-aminothiophenes . Another related compound, 2-(4-Aminophenyl) ethanol, which shares the aminoethanol moiety with the compound of interest, was synthesized from β-phenylethanol through a multi-step process including esterification, nitrification, hydrolysis, and reduction, achieving a high yield and purity .

Molecular Structure Analysis

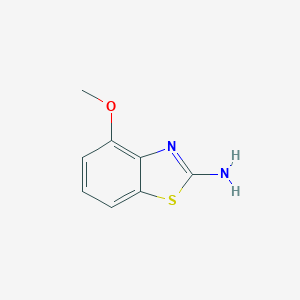

The molecular structure of related compounds has been determined through X-ray diffraction analysis. For instance, the crystal structure of a chalcone derivative closely related to 2-Amino-1-thiophen-2-yl-ethanol was found to be nearly planar, with a small dihedral angle between the thiophene and phenyl rings . Additionally, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole and its crystal structure analysis revealed two non-coplanar ring systems, with extensive intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are crucial for understanding the reactivity of 2-Amino-1-thiophen-2-yl-ethanol. The regioselective metal-free synthesis mentioned earlier indicates that the compound can participate in complex reaction networks, potentially leading to a variety of functionalized thiophene derivatives. The synthesis of 2-(4-Aminophenyl) ethanol also demonstrates the compound's ability to undergo reactions typical for aromatic amines and alcohols, such as esterification and reduction.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 2-Amino-1-thiophen-2-yl-ethanol, they do provide information on similar compounds. For example, the crystal structure of the chalcone derivative and the thiazole compound suggest that 2-Amino-1-thiophen-2-yl-ethanol may exhibit solid-state properties such as planarity and hydrogen bonding, which can affect its melting point, solubility, and stability. The synthesis process of 2-(4-Aminophenyl) ethanol indicates that the compound is amenable to purification by high-performance liquid chromatography, suggesting that 2-Amino-1-thiophen-2-yl-ethanol may also be purified using similar techniques.

Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

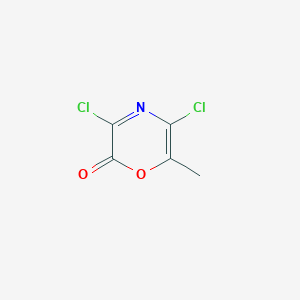

- Industrial Applications : Synthesis of thio-1,3,4-oxadiazol-2-yl derivatives from 2-amino-1-thiophen-2-yl-ethanol for potential industrial uses, including photoelectronic devices, due to their good thermal stability and optical properties as demonstrated by XRD and photoluminescence spectrum analysis Shafi, Rajesh, & Senthilkumar, 2021.

Pharmaceutical and Biological Activity

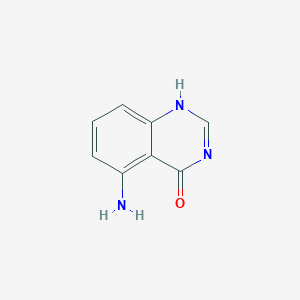

- Antibacterial and Antifungal Properties : Substituted thiophenes, including derivatives of 2-amino-1-thiophen-2-yl-ethanol, have shown a wide spectrum of biological activities. These activities range from antibacterial and antifungal to antiproliferative and antioxidant properties, highlighting their importance in pharmaceutical research Nagaraju et al., 2018.

Materials Science and Electrochemistry

- Polymeric and Electronic Applications : Conducting polymers derived from thiophene derivatives exhibit remarkable electrochromic properties, making them suitable for use in thin-film transistors, solar cells, and chemical sensors. This is attributed to their ability to undergo color changes and maintain stability over multiple switching cycles, demonstrating their potential in advanced material science applications Camurlu, Çırpan, & Toppare, 2005.

Organic Synthesis and Methodology

- Synthesis Techniques : Various synthesis techniques for 2-thiophene ethanol, an important intermediate in medicinal chemistry, have been explored, including butyl lithium, Grignard, natrium reagent, and reduction ester processes. These methods underscore the compound's versatility and potential applications in developing therapeutics Jiang Lin-shi, 2007.

Orientations Futures

Thiophene-based analogs, including 2-Amino-1-thiophen-2-yl-ethanol, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

2-amino-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOULKRKJFMPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331175 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-thiophen-2-yl-ethanol | |

CAS RN |

10021-67-7, 62019-66-3 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(thiophen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10021-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.